molecular formula C12H14N4OS2 B2601007 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea CAS No. 478077-54-2

3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea

Cat. No.: B2601007
CAS No.: 478077-54-2
M. Wt: 294.39
InChI Key: PBYRLYWFHNFXAV-UHFFFAOYSA-N
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Description

3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea is a synthetic organic compound characterized by the presence of a thiadiazole ring, a phenylurea moiety, and a sulfanyl ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 4-methyl-1,2,3-thiadiazole-5-thiol can be prepared by cyclization of thiosemicarbazide with acetic acid.

  • Sulfanyl Ethyl Linkage Formation: : The thiadiazole derivative is then reacted with an alkylating agent such as 2-chloroethylamine to introduce the sulfanyl ethyl group. This reaction is typically carried out in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution.

  • Urea Formation: : The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety. This step is usually performed under mild conditions, often in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or amines.

  • Substitution: : The sulfanyl ethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The thiadiazole ring is known to exhibit biological activity, and derivatives of this compound have shown promise in inhibiting the growth of certain bacteria and fungi .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it effective in controlling unwanted plant growth and pests.

Mechanism of Action

The mechanism of action of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,2,3-thiadiazole-5-thiol
  • 2-chloroethylamine
  • Phenyl isocyanate

Uniqueness

Compared to similar compounds, 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea stands out due to its combined structural features. The presence of both the thiadiazole ring and the phenylurea moiety provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRLYWFHNFXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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